molecular formula C13H16FNO4 B2841948 (2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid CAS No. 1308958-04-4

(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid

Cat. No. B2841948
CAS RN: 1308958-04-4
M. Wt: 269.272
InChI Key: QBLZSPFPHWAJIU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid, also known as FAMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of the amino acid leucine and has been shown to have promising effects in various biological systems. In

Scientific Research Applications

Stereoselective Synthesis

Research by Laue et al. (2000) demonstrates the stereoselective synthesis of γ-fluorinated α-amino acids, including derivatives structurally related to (2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid, through diastereoselective alkylation. This process is crucial for developing pharmaceuticals and understanding the role of fluorinated compounds in biological systems Laue et al., 2000.

Anticancer Drug Development

Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes, revealing their potential as anticancer drugs. This research highlights the compound's relevance in developing novel therapeutic agents Baul et al., 2009.

Neuropharmacological Studies

Research on 4-amino-2-(substituted methyl)-2-butenoic acids, including fluorinated derivatives, shows these compounds as potent inhibitors of gamma-aminobutyric acid aminotransferase. This indicates their potential use in neuropharmacological applications and as a tool for studying neurological disorders Silverman et al., 1986.

Structural Studies on O-antigenic Polysaccharides

Hermansson et al. (1993) conducted structural studies on the O-antigenic polysaccharide of Fusobacterium necrophorum, providing insights into the biological functions and synthetic pathways of related compounds, including those similar to (2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid Hermansson et al., 1993.

Solubility Studies for Pharmaceutical Applications

Hahnenkamp et al. (2010) measured the solubilities of various active pharmaceutical ingredients, an essential aspect of drug formulation and delivery. While not directly related, understanding the solubility of structurally complex compounds like (2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid is crucial for their effective application Hahnenkamp et al., 2010.

properties

IUPAC Name

(2S)-2-[[2-(4-fluorophenoxy)acetyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-5-3-9(14)4-6-10/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLZSPFPHWAJIU-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid

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